molecular formula C13H9F2NO2 B14386765 2-(2,6-Difluoroanilino)benzoic acid CAS No. 90123-67-4

2-(2,6-Difluoroanilino)benzoic acid

Cat. No.: B14386765
CAS No.: 90123-67-4
M. Wt: 249.21 g/mol
InChI Key: MDPGGSSSOXCRRV-UHFFFAOYSA-N
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Description

2-(2,6-Difluoroanilino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2,6-difluoroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoroanilino)benzoic acid typically involves the reaction of 2,6-difluoroaniline with a benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction where 2,6-difluoroaniline reacts with a halogenated benzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution process, and the product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoroanilino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(2,6-Difluoroanilino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoroanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzoic acid
  • 2,6-Difluoroaniline
  • Benzoic acid derivatives

Uniqueness

2-(2,6-Difluoroanilino)benzoic acid is unique due to the presence of both the 2,6-difluoroanilino group and the benzoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

90123-67-4

Molecular Formula

C13H9F2NO2

Molecular Weight

249.21 g/mol

IUPAC Name

2-(2,6-difluoroanilino)benzoic acid

InChI

InChI=1S/C13H9F2NO2/c14-9-5-3-6-10(15)12(9)16-11-7-2-1-4-8(11)13(17)18/h1-7,16H,(H,17,18)

InChI Key

MDPGGSSSOXCRRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2F)F

Origin of Product

United States

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